molecular formula C15H18ClNS B14694255 N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride CAS No. 33711-32-9

N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B14694255
CAS No.: 33711-32-9
M. Wt: 279.8 g/mol
InChI Key: IYLNZNYMXIQBBZ-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride is a chemical compound with a complex structure that includes a sulfanylmethyl group attached to a phenylmethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride typically involves the reaction of 4-methylthiobenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

    Reduction: Hydrogen gas with a metal catalyst such as palladium.

    Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. The sulfanylmethyl group can form bonds with various biomolecules, influencing their function and activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-methylphenyl)sulfanylmethyl]aniline
  • **N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline
  • **N-phenyl-4-[(4-methylphenyl)sulfanylmethyl]aniline

Uniqueness

N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride is unique due to its specific structure, which includes both a sulfanylmethyl group and a phenylmethanamine backbone

Properties

CAS No.

33711-32-9

Molecular Formula

C15H18ClNS

Molecular Weight

279.8 g/mol

IUPAC Name

N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C15H17NS.ClH/c1-13-7-9-15(10-8-13)17-12-16-11-14-5-3-2-4-6-14;/h2-10,16H,11-12H2,1H3;1H

InChI Key

IYLNZNYMXIQBBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCNCC2=CC=CC=C2.Cl

Origin of Product

United States

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